Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate
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Overview
Description
Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate is an organic compound with the chemical formula C14H19BO4. It is a derivative of benzoic acid and contains a boronate ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate can be synthesized through the reaction of benzoic acid derivatives with boronic acids or boronate esters. One common method involves the reaction of 4-iodobenzoic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: The boronate ester group can be oxidized to form boronic acids or reduced under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through cross-coupling reactions.
Boronic Acids: Formed through oxidation of the boronate ester group.
Scientific Research Applications
Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Analytical Chemistry: Acts as a probe or reagent in various analytical techniques.
Mechanism of Action
The mechanism by which Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This process involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronate ester and reductive elimination to form the final product .
Comparison with Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness: Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which can influence its reactivity and the types of products formed in cross-coupling reactions. Its structure allows for selective functionalization and the formation of diverse organic compounds .
Properties
CAS No. |
149989-77-5 |
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Molecular Formula |
C15H21BO4 |
Molecular Weight |
276.14 g/mol |
IUPAC Name |
methyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoate |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)10-11-8-6-7-9-12(11)13(17)18-5/h6-9H,10H2,1-5H3 |
InChI Key |
QBUWQLOBSLQVSH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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